molecular formula C18H18N4O5 B14027719 3-(1-(3-Amino-3-oxopropyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-YL)-2-cyanoacrylic acid

3-(1-(3-Amino-3-oxopropyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-YL)-2-cyanoacrylic acid

Cat. No.: B14027719
M. Wt: 370.4 g/mol
InChI Key: JWTSCHAZXOZFLS-UHFFFAOYSA-N
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Description

3-(1-(3-Amino-3-oxopropyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-YL)-2-cyanoacrylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Amino-3-oxopropyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-YL)-2-cyanoacrylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

    Introduction of the amino group: This step might involve the reaction of the pyrazole intermediate with an appropriate amine under controlled conditions.

    Attachment of the cyanoacrylic acid moiety: This can be done through a Knoevenagel condensation reaction between the pyrazole derivative and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, pyrazole derivatives are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific compound may exhibit similar biological activities.

Medicine

Medicinal chemistry research focuses on the compound’s potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-(3-Amino-3-oxopropyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-YL)-2-cyanoacrylic acid would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound’s cyanoacrylic acid moiety might also play a role in its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(3-Amino-3-oxopropyl)-3-phenyl-1H-pyrazol-4-YL)-2-cyanoacrylic acid
  • 3-(1-(3-Amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)-2-cyanoacrylic acid

Uniqueness

The presence of the 3,4-dimethoxyphenyl group in the compound provides unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C18H18N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

3-[1-(3-amino-3-oxopropyl)-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C18H18N4O5/c1-26-14-4-3-11(8-15(14)27-2)17-13(7-12(9-19)18(24)25)10-22(21-17)6-5-16(20)23/h3-4,7-8,10H,5-6H2,1-2H3,(H2,20,23)(H,24,25)

InChI Key

JWTSCHAZXOZFLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)OC

Origin of Product

United States

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